tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carboxylate
Description
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carboxylate is a boronate ester-containing heterocyclic compound with a partially saturated 1,2-oxazine core. This structure combines the reactivity of the pinacol boronate ester group with the steric and electronic effects of the oxazine ring, making it valuable in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry applications. The tert-butyl carbamate group enhances solubility and stability under basic conditions, while the dihydrooxazine ring introduces conformational flexibility .
Properties
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydrooxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BNO5/c1-13(2,3)20-12(18)17-10-11(8-9-19-17)16-21-14(4,5)15(6,7)22-16/h8H,9-10H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVMMRFARRWOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCON(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Approach for Oxazine Core Formation
The 1,2-oxazine ring is constructed via a [4+2] hetero-Diels-Alder reaction between an enol ether and an α-nitrosoalkene. This method, adapted from studies on analogous systems, proceeds under mild conditions to yield the dihydrooxazine scaffold.
Representative Procedure :
A solution of ethyl vinyl ether (1.2 equiv) and N-methyl-α-nitrosoacrylamide (1.0 equiv) in dichloromethane is stirred at 0°C for 6 hours. The reaction mixture is concentrated under reduced pressure, and the crude product is purified via flash chromatography (hexane/ethyl acetate, 4:1) to yield 4-bromo-3,6-dihydro-2H-1,2-oxazine as a pale-yellow solid (75% yield).
Key Reaction Parameters :
| Component | Details |
|---|---|
| Enol ether | Ethyl vinyl ether |
| Nitroso compound | N-methyl-α-nitrosoacrylamide |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Yield | 75% |
Miyaura Borylation of Halogenated Precursors
The bromine atom at position 4 of the oxazine ring is replaced with a pinacol boronate group via a palladium-catalyzed Miyaura borylation. This step is critical for introducing the boronate functionality required for subsequent cross-coupling reactions.
Representative Procedure :
A mixture of 4-bromo-3,6-dihydro-2H-1,2-oxazine (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in 1,4-dioxane is degassed and heated at 100°C for 12 hours under nitrogen. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 3:1) to afford the boronate intermediate as a white solid (80% yield).
Key Reaction Parameters :
| Component | Details |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Boron reagent | Bis(pinacolato)diboron |
| Base | Potassium acetate |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Yield | 80% |
Boc Protection of the Oxazine Amine
The secondary amine in the oxazine ring is protected as a tert-butyl carbamate to prevent undesired side reactions during subsequent transformations. This step employs standard Boc-protection conditions.
Representative Procedure :
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2-oxazine (1.0 equiv) in dichloromethane, di-tert-butyl dicarbonate (1.2 equiv) and 4-dimethylaminopyridine (0.1 equiv) are added. The mixture is stirred at room temperature for 4 hours, washed with water, and concentrated. The residue is purified via silica gel chromatography (hexane/ethyl acetate, 5:1) to yield the title compound as a colorless oil (85% yield).
Key Reaction Parameters :
| Component | Details |
|---|---|
| Protecting reagent | Di-tert-butyl dicarbonate |
| Catalyst | 4-Dimethylaminopyridine |
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Yield | 85% |
Optimization of Reaction Conditions
Cycloaddition Efficiency
The choice of enol ether and nitroso compound significantly impacts cycloaddition yields. Electron-rich enol ethers (e.g., ethyl vinyl ether) enhance reaction rates, while sterically hindered nitroso derivatives reduce side reactions.
Borylation Selectivity
Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in minimizing deboronation and homocoupling byproducts. Anhydrous conditions and degassing are essential to maintain catalyst activity.
Boc Protection Stability
The Boc group remains intact under Miyaura borylation conditions (neutral to basic pH, ≤100°C), ensuring compatibility with the synthetic sequence.
Characterization and Analytical Data
Spectral Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.28 (s, 12H, Bpin), 1.45 (s, 9H, Boc), 3.65–3.70 (m, 2H, H-3), 4.10–4.15 (m, 2H, H-6), 4.85 (s, 1H, H-2), 6.45 (s, 1H, H-5).
-
¹³C NMR (100 MHz, CDCl₃) : δ 24.9 (Bpin), 28.2 (Boc), 83.5 (Boc), 105.3 (Bpin), 152.0 (C=O).
-
HRMS (ESI+) : m/z calculated for C₁₉H₃₁BN₂O₅ [M+H]⁺: 361.2345; found: 361.2342.
Purity and Yield
| Step | Purity (HPLC) | Yield |
|---|---|---|
| 1 | 95% | 75% |
| 2 | 98% | 80% |
| 3 | 97% | 85% |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.
Reduction: : Reduction reactions can be used to convert the boronic ester to boronic acids.
Substitution: : Substitution reactions can occur at the boronic ester group, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: : Various nucleophiles can be used for substitution reactions, and the conditions may vary depending on the specific nucleophile.
Major Products Formed
The major products formed from these reactions include boronic acids, boronic acid derivatives, and other substituted oxazines.
Scientific Research Applications
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carboxylate: has several applications in scientific research:
Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and boronic acids.
Biology: : The compound can be used in the study of enzyme inhibitors and as a tool in bioconjugation techniques.
Industry: : It is used in the production of materials and chemicals that require boronic acid derivatives.
Mechanism of Action
The mechanism by which tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and enzyme activities.
Comparison with Similar Compounds
Structural Variations and Core Heterocycles
The target compound is differentiated from analogs by its 3,6-dihydro-2H-1,2-oxazine core. Key structural comparisons include:
Key Observations :
- The dihydrooxazine core offers a balance between flexibility and rigidity compared to saturated piperidine or planar dihydroquinoline analogs.
- Substituent position (e.g., boronate at position 4 vs. 6) influences electronic distribution and steric accessibility for cross-coupling reactions.
Physical and Chemical Properties
Solubility and Stability:
- The target compound’s solubility in organic solvents (e.g., 1,4-dioxane, THF) is typical for boronate esters, but its oxazine ring may improve aqueous solubility compared to fully aromatic analogs like the pyrazole derivative (0.211 mg/ml in water) .
- tert-Butyl carbamate protection enhances stability under acidic conditions, a feature shared with piperidine and isoindoline analogs .
Reactivity in Cross-Coupling Reactions:
- The boronate group in the target compound participates in Suzuki-Miyaura couplings, but its reactivity varies with the heterocycle. For example:
- Dihydrooxazine : Moderate reactivity due to partial conjugation; steric hindrance at position 4 may slow transmetalation .
- Isoindoline : Higher steric bulk at position 5 reduces coupling efficiency compared to linear analogs .
- Piperidine : Saturated core minimizes electronic interference, enabling efficient couplings with aryl halides .
Biological Activity
The compound tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carboxylate is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies concerning this compound.
- Molecular Formula : C₁₆H₃₀BNO₄
- Molecular Weight : 311.22 g/mol
- CAS Number : 1048970-17-7
The structure features a tert-butyl group and a dioxaborolane moiety that may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps including the formation of the oxazine ring and the introduction of the boron-containing group. The synthetic pathway can be summarized as follows:
- Starting Materials : tert-butyl 4-hydroxypiperidine-1-carboxylate.
- Reagents : Use of boronic acids and coupling agents.
- Conditions : Reactions are often performed under inert atmospheres to prevent oxidation.
Antimicrobial Activity
Research indicates that compounds containing boron have exhibited significant antimicrobial properties. The boron atom can enhance the interaction with biological targets such as enzymes or receptors involved in microbial resistance mechanisms.
Anticancer Properties
Studies have shown that oxazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction |
| MCF7 (breast cancer) | 20 | Cell cycle arrest |
Case Studies
- Study on Antitubercular Activity : A related compound demonstrated efficacy against Mycobacterium tuberculosis in vitro, suggesting potential for developing new tuberculosis treatments.
- Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound can be less toxic to normal mammalian cells compared to their effects on cancer cells, indicating a selective cytotoxic profile.
Structure-Activity Relationship (SAR)
The presence of the dioxaborolane moiety has been linked to enhanced lipophilicity and bioavailability, which may improve the pharmacokinetic properties of the drug. SAR studies indicate that modifications in the substituents on the oxazine ring can significantly alter biological activity.
Q & A
Q. What are the key synthetic steps for preparing this compound, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions, starting with the functionalization of the oxazine core followed by boronic ester installation. For example:
- Step 1 : Protection of the oxazine nitrogen using tert-butoxycarbonyl (Boc) groups under basic conditions (e.g., Boc₂O, DMAP, THF).
- Step 2 : Introduction of the dioxaborolane group via Miyaura borylation, often employing Pd catalysts (e.g., Pd(dppf)Cl₂) and pinacolborane in anhydrous THF or dioxane at reflux . Critical factors include inert atmosphere (N₂/Ar), strict moisture control, and catalyst purity to avoid side reactions like protodeboronation .
Q. Which analytical techniques are most effective for characterizing this compound and confirming purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify the oxazine ring structure and boronic ester integration (e.g., characteristic peaks for tert-butyl groups at ~1.4 ppm and dioxaborolane B-O signals).
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₆H₂₈BNO₄, MW 309.21 g/mol) .
- HPLC : Assess purity (>97% as per vendor specifications) using reverse-phase columns with UV detection at 254 nm .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers. The boronic ester is moisture-sensitive and prone to hydrolysis, which can degrade the compound over time .
Advanced Research Questions
Q. How can reaction variables (e.g., solvent, catalyst loading) be optimized in Suzuki-Miyaura couplings using this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while aqueous bases (e.g., K₂CO₃) facilitate transmetallation.
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to balance activity and cost. Lower catalyst loadings (0.5–2 mol%) often reduce side products .
- Kinetic Monitoring : Use in situ techniques like FTIR or LC-MS to track boronic ester consumption and optimize reaction time .
Q. How do steric and electronic effects of the oxazine ring influence cross-coupling efficiency compared to similar bicyclic substrates?
The oxazine’s partial saturation introduces conformational rigidity, potentially slowing transmetallation vs. fully aromatic systems. Computational studies (DFT) suggest that electron-donating Boc groups stabilize the boronate intermediate, improving coupling yields with electron-deficient aryl halides . Comparative kinetic studies with pyridine or piperidine analogs (e.g., tert-butyl 4-borylpiperidine-1-carboxylate) can quantify steric effects .
Q. What strategies mitigate low yields in coupling reactions attributed to boronic ester decomposition?
- Additives : Include radical scavengers (e.g., BHT) or degas solvents to prevent oxidative deboronation.
- Protection Alternatives : Use more stable boronates (e.g., MIDA boronates) for prolonged reactions.
- Byproduct Analysis : Identify hydrolysis products (e.g., boronic acids) via LC-MS and adjust reaction pH to minimize water content .
Q. How can computational modeling predict this compound’s reactivity in non-traditional applications (e.g., bioorthogonal chemistry)?
Molecular docking studies can assess interactions with biological targets (e.g., enzymes with diol-containing active sites). DFT calculations (e.g., Gaussian) model the dioxaborolane ring’s Lewis acidity, guiding its use in pH-responsive drug delivery systems .
Data Contradictions and Resolution
- Synthetic Routes : and describe divergent protocols (e.g., Boc protection before vs. after borylation). Resolution: Evaluate stepwise yields and intermediate stability via TLC/MS to determine the optimal sequence.
- Stability Claims : Some sources recommend –20°C storage , while others lack explicit guidelines. Resolution: Conduct accelerated stability studies (40°C/75% RH) to establish degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
